molecular formula C16H20N2O3S B513487 5-ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide CAS No. 941257-46-1

5-ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B513487
CAS No.: 941257-46-1
M. Wt: 320.4g/mol
InChI Key: NQVBXCVJVGBUPL-UHFFFAOYSA-N
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Description

5-ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a high-purity chemical compound provided for research and development purposes. This benzenesulfonamide derivative is identified by CAS Number 941257-46-1 and has a molecular formula of C16H20N2O3S, with a molecular weight of 320.41 g/mol . As a benzenesulfonamide derivative, this compound belongs to a class of molecules known for their significant utility in medicinal chemistry and chemical biology research . Sulfonamide derivatives are frequently investigated for their potential to modulate various biological targets and have been explored in the development of therapeutic agents for a range of diseases . The structural features of this particular compound, including its ethoxy and dimethyl substitutions on the benzene ring and its 6-methylpyridinyl moiety, make it a valuable scaffold for constructing more complex molecules or for studying structure-activity relationships (SAR) in drug discovery projects . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a starting point for the development of novel enzyme inhibitors and receptor ligands. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-ethoxy-2,4-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-5-21-14-10-15(12(3)9-11(14)2)22(19,20)18-16-8-6-7-13(4)17-16/h6-10H,5H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVBXCVJVGBUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Benzenesulfonyl Chloride Intermediate

The synthesis begins with the preparation of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride, a key intermediate.

Friedel-Crafts Alkylation and Etherification

  • Ethoxy Introduction : A benzene derivative undergoes Friedel-Crafts alkylation to introduce the ethoxy group at position 5. Ethyl bromide or ethyl chloride in the presence of AlCl₃ facilitates this step.

  • Methyl Substituents : Sequential methylation at positions 2 and 4 using methyl chloride or dimethyl sulfate under acidic conditions ensures regioselectivity.

Sulfonation and Chlorination

The methyl- and ethoxy-substituted benzene is sulfonated using chlorosulfonic acid (HSO₃Cl) to yield the sulfonic acid, followed by treatment with PCl₅ or thionyl chloride (SOCl₂) to generate the sulfonyl chloride.

Reaction Conditions :

  • Temperature: 0–5°C (sulfonation), 25–40°C (chlorination)

  • Solvent: Dichloromethane or ethyl acetate

  • Yield: ~70–80% (estimated from analogous reactions)

Coupling with 6-Methyl-2-Aminopyridine

The sulfonyl chloride intermediate reacts with 6-methyl-2-aminopyridine to form the target sulfonamide.

Amine Activation and Reaction

  • Base Selection : Pyridine or triethylamine (TEA) is used to neutralize HCl generated during the reaction.

  • Solvent System : Ethyl acetate or acetonitrile facilitates solubility and reaction efficiency.

  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine ensures minimal byproducts.

Procedure :

  • Dissolve 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride (1 eq) and 6-methyl-2-aminopyridine (1 eq) in anhydrous acetonitrile.

  • Add TEA (1.2 eq) dropwise at 0–5°C under nitrogen atmosphere.

  • Warm to room temperature and stir for 4–6 hours.

  • Quench with ice water and extract with ethyl acetate.

  • Dry over Na₂SO₄, concentrate under reduced pressure, and purify via recrystallization.

Yield : 65–75% (extrapolated from similar sulfonamide syntheses).

Purification and Crystallization

Crude product purification is critical for achieving high purity.

Solvent Recrystallization

  • Solvent Pair : Ethyl acetate and hexane (3:1 v/v)

  • Procedure : Dissolve the crude product in warm ethyl acetate, add hexane dropwise until cloudiness appears, and cool to 0°C. Filter and dry under vacuum.

  • Purity : >98% (HPLC, analogous to pantoprazole purification).

Optimization Strategies

Reaction Temperature Control

Maintaining low temperatures (0–5°C) during sulfonation and coupling prevents side reactions such as sulfonic acid dimerization or amine oxidation.

Solvent Effects

  • Polar Solvents : Acetonitrile enhances reaction rates due to its high polarity.

  • Non-Polar Solvents : Hexane aids in crystallization by reducing product solubility.

Catalytic Additives

  • Molecular Sieves : Absorb moisture to prevent hydrolysis of sulfonyl chloride.

  • Activated Charcoal : Removes colored impurities during final purification.

Analytical Characterization

Spectroscopic Data

  • Molecular Formula : C₁₆H₂₀N₂O₃S.

  • Molecular Weight : 320.4 g/mol.

  • SMILES : CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2=CC=CC(=N2)C.

  • InChI Key : NQVBXCVJVGBUPL-UHFFFAOYSA-N.

Chromatographic Purity

  • HPLC : >99% purity under optimized conditions (similar to pantoprazole protocols).

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Chlorosulfonic Acid vs. SO₃ : Chlorosulfonic acid is preferred for lower toxicity and easier handling.

  • Recycled Solvents : Ethyl acetate recovery via distillation reduces costs.

Waste Management

  • Neutralization : HCl gas is scrubbed with NaOH solution.

  • Byproduct Recovery : Unreacted amine is extracted and reused .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 5-ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide. For instance:

  • A series of pyrimidine–benzenesulfonamide derivatives showed promising results against multidrug-resistant bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These compounds exhibited significant suppression of microbial biofilm formation, indicating their potential as new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Research on benzenesulfonamide analogs has demonstrated their ability to inhibit the growth of glioblastoma cells. The derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .

Case Studies

  • Antimicrobial Evaluation :
    • In a study assessing the antimicrobial effects of various benzenesulfonamides, compounds structurally related to 5-ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide were tested against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as foundational structures for developing new antibiotics .
  • Anticancer Research :
    • A recent investigation into the structure–activity relationships of benzenesulfonamide derivatives found that modifications to the sulfonamide group significantly affected their anticancer efficacy. The study reported that certain derivatives led to substantial growth inhibition in glioblastoma models, suggesting that further optimization could yield potent anticancer agents .

Mechanism of Action

The mechanism of action of 5-ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The activity and physicochemical properties of benzenesulfonamides are heavily influenced by substituents on the aromatic ring and the sulfonamide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzenesulfonamide Derivatives
Compound Name / ID Key Substituents Pharmacological Activity Key Observations References
Target Compound 5-ethoxy, 2,4-dimethyl, N-(6-methyl-2-pyridinyl) Not explicitly reported in evidence Ethoxy and methyl groups enhance lipophilicity; pyridinyl group may improve target selectivity via hydrogen bonding.
Compound 9 () 4-chloro-benzoyl, N-(5-methyl-isoxazol-3-yl) IC50 = 35 µg/mL (HCT116 cancer cells) Chloro and isoxazole groups contribute to cytotoxicity; absence of ethoxy/methyl may reduce metabolic stability.
Compound IIIa () 4-methoxy, N-(2-(4-methoxystyryl)-quinolin-7-yl) Synthetic intermediate Styryl chain and quinoline moiety increase molecular weight and complexity, potentially limiting bioavailability.
Compounds 6d, 6e () N-butyryl/pentyl, 4,5-dibromo-2-methoxy IC50 = 78–90 µM (butyryl cholinesterase inhibition) Bulky alkyl and bromo substituents enhance enzyme interaction but may reduce solubility.
Compound II () 4-amino, N-(pyridin-2-yl) Commercially available (no activity data) Amino group increases polarity, improving solubility but potentially reducing membrane permeability compared to ethoxy/methyl analogs.
5-ethoxy-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl] () 5-ethoxy, 2,4-dimethyl, N-(morpholinylethyl) Not reported Morpholinyl ethyl group introduces a basic nitrogen, altering pharmacokinetics vs. pyridinyl-based analogs.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The ethoxy and methyl groups in the target compound likely increase logP compared to amino-substituted analogs (e.g., Compound II ), enhancing blood-brain barrier penetration but possibly reducing aqueous solubility.
  • Enzyme Interactions : Pyridinyl nitrogen may form hydrogen bonds with target enzymes, similar to the isoxazole in Compound 9 . However, the absence of electron-withdrawing groups (e.g., chloro in Compound 9) might reduce electrophilic interactions critical for cytotoxicity.
  • Metabolic Stability : Ethoxy groups are susceptible to oxidative metabolism, whereas methyl groups may confer stability compared to brominated analogs (e.g., 6d, 6e ).

Biological Activity

5-Ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a detailed overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. Its chemical structure can be represented as follows:

  • Chemical Formula : C14H18N2O2S
  • Molecular Weight : 282.37 g/mol

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamide compounds, 5-ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide showed promising results against several bacterial strains.

Table 1: Antimicrobial Activity of 5-Ethoxy-2,4-Dimethyl-N-(6-Methyl-2-Pyridinyl)Benzenesulfonamide

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli6.72 mg/mL
Staphylococcus aureus6.63 mg/mL
Pseudomonas aeruginosa6.67 mg/mL
Salmonella typhi6.45 mg/mL
Candida albicans6.63 mg/mL

The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects. A study reported that certain benzenesulfonamides significantly inhibited carrageenan-induced paw edema in rats, with some compounds achieving up to 94.69% inhibition at specific time intervals.

Table 2: Anti-inflammatory Activity of Related Sulfonamides

CompoundInhibition (%) at 1 hourInhibition (%) at 2 hoursInhibition (%) at 3 hours
Compound A94.6989.6687.83
Compound B88.4585.0082.10

These findings suggest that the sulfonamide class may offer significant therapeutic benefits in managing inflammation-related conditions .

Antioxidant Activity

The antioxidant potential of sulfonamides has also been explored, with some derivatives showing comparable activity to established antioxidants like Vitamin C. The compound's ability to scavenge free radicals contributes to its overall biological profile.

Table 3: Antioxidant Activity Comparison

CompoundIC50 (mg/mL)Reference Antioxidant (Vitamin C)IC50 (mg/mL)
Compound A0.3287Vitamin C0.2090

This data indicates that the compound may play a role in reducing oxidative stress, which is implicated in various diseases .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several new benzenesulfonamide derivatives and evaluated their biological activities using in vitro methods. The findings highlighted the effectiveness of these compounds against multiple microbial strains and their potential use in therapeutic applications .
  • Comparative Analysis : Another research effort compared the biological activities of various sulfonamide derivatives, revealing that modifications in chemical structure significantly influenced their antimicrobial efficacy and anti-inflammatory properties .
  • Mechanistic Insights : Investigations into the mechanisms of action suggest that these compounds may inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Q & A

Q. What are the established synthetic routes for 5-ethoxy-2,4-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, and what purification techniques are critical for high yield?

The synthesis typically involves multi-step reactions, including:

  • Core formation : Coupling of the pyridinyl and benzenesulfonamide moieties via nucleophilic substitution, often using catalysts like Pd for cross-coupling reactions .
  • Functionalization : Introduction of ethoxy and methyl groups via alkylation or Friedel-Crafts alkylation under controlled anhydrous conditions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are critical for removing unreacted intermediates and isolating the pure compound .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography : Resolves bond lengths and angles (e.g., S–N bond at ~1.62 Å, C–O–C angle ~117° in related sulfonamides) .
  • NMR : 1^1H NMR peaks for ethoxy groups appear as triplets (δ ~1.3–1.5 ppm for CH3_3, δ ~4.0–4.2 ppm for OCH2_2), while pyridinyl protons show splitting patterns at δ ~6.8–8.2 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

  • Substituent variation : Compare analogs (e.g., replacing ethoxy with methoxy or halogen groups) to assess impacts on target binding. For example, bulkier substituents at the 5-position may enhance hydrophobic interactions with enzyme pockets .
  • Bioisosteric replacement : Replace the pyridinyl ring with pyrimidine or triazine to modulate solubility and binding affinity .
  • Data-driven optimization : Use QSAR models to predict logP and polar surface area, prioritizing analogs with balanced lipophilicity (logP ~2–4) for membrane permeability .

Q. What experimental designs address contradictions in reported biological activity data?

  • Dose-response standardization : Use Hill slope analysis to compare EC50_{50} values across studies, ensuring consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation) .
  • Orthogonal assays : Validate enzyme inhibition claims with SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) for functional activity .
  • Meta-analysis : Pool data from independent studies (e.g., IC50_{50} variability) to identify outliers caused by impurities or assay interference .

Q. How can computational methods predict environmental fate and degradation pathways?

  • Molecular modeling : Simulate hydrolysis pathways using DFT (density functional theory) to identify labile bonds (e.g., sulfonamide C–N cleavage at pH <3 or >10) .
  • Environmental persistence : Estimate half-life in soil/water using EPI Suite™, incorporating logKow_{ow} (~3.2) and biodegradation probability (<0.5 suggests persistence) .

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